
4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The structure of this compound includes a benzenesulfonamide moiety attached to a cinnoline ring system, which is further substituted with methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Cinnoline Ring: The cinnoline ring can be synthesized through the cyclization of appropriate precursors. For instance, starting from 3-methyl-2-nitrobenzaldehyde, a series of reactions including reduction and cyclization can yield the cinnoline core.
Sulfonamide Formation: The cinnoline derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the cinnoline ring can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The nitro groups (if present in intermediates) can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor of carbonic anhydrase IX, an enzyme overexpressed in certain cancers.
Antimicrobial Agents: Some derivatives of benzenesulfonamides have shown antimicrobial activity.
Biological Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a role in regulating pH in tumor cells, and its inhibition can disrupt the tumor microenvironment, leading to reduced tumor growth and proliferation . The compound binds to the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(3-methylcinnolin-5-yl)benzenesulfonamide: Similar structure but with a fluorine atom instead of a methyl group.
4-methylbenzenesulfonamide: Lacks the cinnoline ring, making it less specific in its biological activity.
Uniqueness
4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards carbonic anhydrase IX. This makes it a promising candidate for targeted cancer therapy.
Properties
IUPAC Name |
4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-6-8-13(9-7-11)22(20,21)19-16-5-3-4-15-14(16)10-12(2)17-18-15/h3-10,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNYMBLAIVYVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=C(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.